molecular formula C13H13ClN4O3 B2883854 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide CAS No. 478249-29-5

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide

Cat. No.: B2883854
CAS No.: 478249-29-5
M. Wt: 308.72
InChI Key: YBQZGWGYEJGVQU-UHFFFAOYSA-N
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Description

“5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . Imidazole was first synthesized using glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds, and their various structure reactions offer enormous scope in the field of medicinal chemistry .


Molecular Structure Analysis

Imidazole is a planar ring that is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . The structure of “this compound” would include this imidazole ring along with other functional groups.


Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The specific reactions of “this compound” would depend on the conditions and reagents used.


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can function as both an acid and a base . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Research on compounds structurally related to 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide encompasses various fields, including chemical synthesis methods and biological activities. For example, Zhu et al. (2014) synthesized a series of novel compounds by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines. These compounds were evaluated for their insecticidal and fungicidal activities, demonstrating the potential for developing new pesticides and fungicides (Zhu et al., 2014).

Antimalarial and Antiproliferative Activities

Romero et al. (2018) conducted research on benzimidazole-5-carboxamide derivatives, showing potent antimalarial and antiproliferative activities. This study highlights the compound's potential in inhibiting β-hematin formation, crucial for malaria treatment, and its cytotoxic activity against cancer cell lines, indicating its promise as a therapeutic agent for malaria and certain cancers (Romero et al., 2018).

Anti-Tumor Activity

Prakash et al. (1991) developed a mustard derivative with a high degree of DNA interstrand cross-linking ability, showing potential as an anti-tumor agent. This research provides insight into the compound's mechanism of action and its application in cancer treatment (Prakash et al., 1991).

Anticonvulsant and Anti-Candida Activities

Studies also explored the anticonvulsant and anti-Candida activities of related compounds. Aktürk et al. (2002) identified omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives with significant anticonvulsant activity, offering new avenues for epilepsy treatment. Similarly, Silvestri et al. (2004) discovered imidazole analogues of fluoxetine with potent anti-Candida activity, opening up new possibilities for antifungal drug development (Aktürk et al., 2002); (Silvestri et al., 2004).

Future Directions

Imidazole compounds have been an interesting source for researchers for more than a century . With their wide range of biological activities and their role as key components in many functional molecules, they continue to be a focus of research in the field of medicinal chemistry . Future research may continue to explore the synthesis, properties, and potential applications of imidazole derivatives, including “5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide”.

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c14-10-2-3-12(18(20)21)11(8-10)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQZGWGYEJGVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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